5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
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Overview
Description
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that contains an oxazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Iodination: The final step involves the iodination of the methyl group attached to the oxazole ring. This can be done using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: Substitution of the iodine atom can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the pyrazole ring, in particular, is known to impart biological activity, making these derivatives potential candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the iodine atom and the pyrazole ring allows for specific interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-4-yl)isophthalic acid
- 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
Uniqueness
Compared to similar compounds, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity. Additionally, the combination of the oxazole and pyrazole rings provides a unique scaffold for the development of new bioactive molecules and materials.
Properties
Molecular Formula |
C8H10IN3O |
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Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-(iodomethyl)-2-(1-methylpyrazol-4-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H10IN3O/c1-12-5-6(3-11-12)8-10-4-7(2-9)13-8/h3,5,7H,2,4H2,1H3 |
InChI Key |
MPIILQJKBRBHBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NCC(O2)CI |
Origin of Product |
United States |
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